
4-Bromo-2-fluoro-1-hexylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-fluoro-1-hexylbenzene is an organic compound with the molecular formula C12H16BrF. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the 4-position, a fluorine atom at the 2-position, and a hexyl group at the 1-position. This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromo-2-fluoro-1-hexylbenzene can be synthesized through several methods. One common method involves the bromination of 2-fluoro-1-hexylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like dichloromethane at a low temperature to control the reaction rate and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-fluoro-1-hexylbenzene undergoes various types of chemical reactions, including:
Oxidation and Reduction Reactions: The hexyl group can undergo oxidation to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used in this reaction.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hexyl group.
Major Products Formed
Substitution Products: New aryl compounds with various functional groups depending on the nucleophile used in the substitution reaction.
Oxidation Products: Alcohols, aldehydes, or carboxylic acids derived from the hexyl group.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-fluoro-1-hexylbenzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Bromo-2-fluoro-1-hexylbenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound reacts with electrophiles to form a sigma complex, followed by deprotonation to restore aromaticity . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler analog with only bromine and fluorine substituents on the benzene ring.
4-Bromo-2-fluoro-1-nitrobenzene: Contains a nitro group instead of a hexyl group, leading to different reactivity and applications.
Uniqueness
4-Bromo-2-fluoro-1-hexylbenzene is unique due to the presence of the hexyl group, which imparts different physical and chemical properties compared to simpler analogs. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .
Eigenschaften
Molekularformel |
C12H16BrF |
|---|---|
Molekulargewicht |
259.16 g/mol |
IUPAC-Name |
4-bromo-2-fluoro-1-hexylbenzene |
InChI |
InChI=1S/C12H16BrF/c1-2-3-4-5-6-10-7-8-11(13)9-12(10)14/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
OILHSYFGCNKKPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(C=C(C=C1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B12504205.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12504211.png)
![3-({2-methoxy-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenoxy}methyl)benzoic acid](/img/structure/B12504220.png)
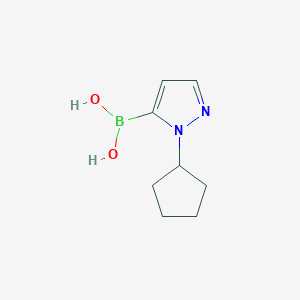
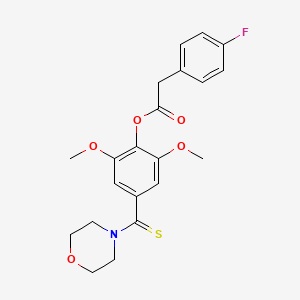
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B12504233.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,8-naphthyridine](/img/structure/B12504253.png)

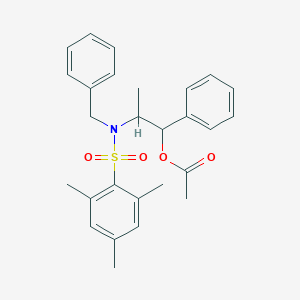
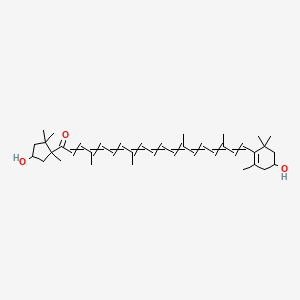
![2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B12504282.png)
![Octahydro-cyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B12504283.png)
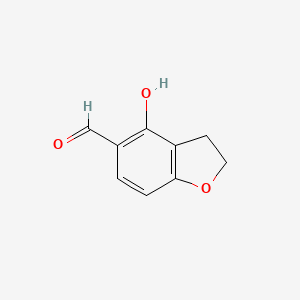
![N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide](/img/structure/B12504299.png)
